3-Ethyl-3-hydroxypentanoic acid 3-Ethyl-3-hydroxypentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17845111
InChI: InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
SMILES:
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

3-Ethyl-3-hydroxypentanoic acid

CAS No.:

Cat. No.: VC17845111

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-3-hydroxypentanoic acid -

Specification

Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 3-ethyl-3-hydroxypentanoic acid
Standard InChI InChI=1S/C7H14O3/c1-3-7(10,4-2)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9)
Standard InChI Key QFDBOMUFRUMJQP-UHFFFAOYSA-N
Canonical SMILES CCC(CC)(CC(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The IUPAC name 3-ethyl-3-hydroxypentanoic acid denotes a five-carbon chain with a carboxylic acid terminus (-COOH), a hydroxyl group (-OH), and an ethyl branch (-CH₂CH₃) at the third position. Its molecular formula, C₇H₁₄O₃, corresponds to a molecular weight of 146.18 g/mol . The compound’s stereochemistry is defined by the spatial arrangement around the chiral third carbon, though specific enantiomeric ratios remain understudied in public datasets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
IUPAC Name3-Ethyl-3-hydroxypentanoic acid
Canonical SMILESCCC(CC)(CC(=O)O)O

The SMILES string highlights the branching pattern, with the hydroxyl and ethyl groups occupying the same carbon atom. This proximity influences hydrogen-bonding capacity and solubility in polar solvents.

Synthesis and Industrial Production

Synthetic Pathways

While direct synthetic routes for 3-ethyl-3-hydroxypentanoic acid are sparsely documented, analogous hydroxycarboxylic acids are typically synthesized via aldol condensation or enzymatic catalysis. For example, ethyl 3-hydroxybutanoate—a structural analog—is produced through lipase-mediated esterification or chemical hydrogenation . Extending these methods, 3-ethyl-3-hydroxypentanoic acid could plausibly be synthesized via:

  • Aldol Condensation: Base-catalyzed reaction between ethyl acetate and acetaldehyde, followed by hydrogenation and acid hydrolysis.

  • Biocatalytic Routes: Enantioselective reduction of β-keto esters using microbial dehydrogenases, as demonstrated in the synthesis of (S)-ethyl 3-hydroxybutanoate (84–87% enantiomeric excess) .

Industrial Optimization

Continuous-flow reactors are increasingly employed for hydroxycarboxylic acid production to enhance yield and reduce side reactions. Post-synthesis purification often involves fractional distillation or recrystallization, though specific protocols for this compound remain proprietary .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The hydroxyl and carboxyl groups confer distinct reactivity:

  • Oxidation: Strong oxidants like KMnO₄ may convert the hydroxyl group to a ketone, yielding 3-ethyl-3-oxopentanoic acid.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol, forming 3-ethyl-3-hydroxypentanol.

Esterification and Derivatization

Ester derivatives, such as ethyl 3-hydroxypentanoate (C₇H₁₄O₃), are critical for gas chromatography-mass spectrometry (GC-MS) analysis. The NIST WebBook reports a retention index of 1129 on DB-5MS columns, enabling precise quantification in complex matrices .

Analytical and Industrial Applications

Quality Control Standards

Comparative Analysis with Structural Analogs

3-Hydroxypentanoic Acid vs. 3-Ethyl-3-hydroxypentanoic Acid

The ethyl substituent in the latter increases hydrophobicity, altering partition coefficients and membrane permeability. Chromatographic retention times differ significantly, with the branched analog eluting later on non-polar columns .

Future Research Directions

  • Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.

  • Green Chemistry: Solvent-free or biocatalytic production to align with sustainability goals.

  • Pharmacological Profiling: In vitro assays to assess anticancer or antimicrobial potential.

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